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Cat. No.: B1267725

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-
methoxyquinoline

Abstract

4-Hydroxy-8-methoxyquinoline is a heterocyclic organic compound belonging to the
quinoline family, a class of molecules recognized as a "privileged structure™ in medicinal
chemistry. Its scaffold is present in numerous natural products and synthetic compounds with a
wide array of biological activities. The unique arrangement of a hydroxyl group at the 4-
position, a methoxy group at the 8-position, and a nitrogen atom within the bicyclic aromatic
system imparts specific physicochemical properties that are critical for its interaction with
biological targets. This guide provides a comprehensive analysis of these properties, detailing
the compound's synthesis, structural characteristics, and analytical validation. We will explore
the causality behind experimental choices and provide field-proven insights into its
characterization, offering a foundational resource for its application in drug discovery and
development.

Molecular Identity and Tautomerism

4-Hydroxy-8-methoxyquinoline (CAS: 21269-34-1) possesses the molecular formula
C10H9NO2 and a molecular weight of 175.18 g/mol .[1] A crucial aspect of its chemistry is the
existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-
hydroxyquinoline (enol) form and its tautomer, 8-methoxyquinolin-4(1H)-one (keto form). While
often depicted as the hydroxyquinoline, the quinolone (keto) form is believed to predominate in
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many conditions, which significantly influences its hydrogen bonding capacity, acidity, and
reactivity.[2] This equilibrium is fundamental to its biological activity and must be considered
during analytical characterization and screening.

Synthesis via Conrad-Limpach Cyclization

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach
reaction.[2][3] This robust method involves two key stages: the initial condensation of an aniline
with a [3-ketoester to form an enamine intermediate, followed by a high-temperature thermal
cyclization to yield the quinolone ring system. The choice of an inert, high-boiling solvent like
Dowtherm A or mineral oil is critical in the second step to achieve high yields by ensuring a
consistent reaction temperature (around 250 °C) and preventing sublimation or degradation of
the intermediate.[2][4]

Experimental Protocol: Synthesis of 4-Hydroxy-8-
methoxyquinoline

This protocol is adapted from established Conrad-Limpach procedures for structurally similar
compounds.[4]

Step 1: Formation of the Enamine Intermediate

o To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add
2-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-
toluenesulfonic acid (0.02 eq) in toluene.

e Heat the mixture to reflux (approx. 110-120 °C). The progress of the reaction is monitored by
the collection of water in the Dean-Stark trap.

» Continue refluxing until the theoretical amount of water has been collected (typically 4-6
hours), indicating the completion of the condensation reaction.

e Cool the reaction mixture to room temperature and remove the toluene under reduced
pressure using a rotary evaporator. The resulting crude olil, diethyl 2-(((2-
methoxyphenyl)amino)methylene)malonate, is used in the next step without further
purification.
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Step 2: Thermal Cyclization

In a separate three-neck flask equipped with a mechanical stirrer, a condenser, and a
thermometer, pre-heat a high-boiling inert solvent such as Dowtherm A to 250 °C.

Add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous
stirring. This controlled addition is crucial to manage the evolution of ethanol and prevent
excessive foaming.

Maintain the reaction temperature at 250 °C for 1-2 hours after the addition is complete to
ensure full cyclization.

Cool the reaction mixture to below 100 °C and dilute with a large volume of an aliphatic
hydrocarbon solvent like hexane or pentane to precipitate the product.

Collect the resulting solid product by vacuum filtration, wash thoroughly with hexane to
remove the high-boiling solvent, and dry under vacuum. The product is the ethyl ester of 4-
hydroxy-8-methoxyquinoline-3-carboxylic acid.

Step 3: Hydrolysis and Decarboxylation

Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to
reflux for 4-6 hours to facilitate hydrolysis.

Cool the solution in an ice bath and acidify to approximately pH 2-3 with concentrated
hydrochloric acid. This will precipitate the 4-hydroxy-8-methoxyquinoline-3-carboxylic acid.

Collect the solid by filtration and wash with cold water.

To achieve decarboxylation, heat the carboxylic acid solid above its melting point (typically in
a high-boiling solvent or neat) until gas evolution (CO2z) ceases.

The resulting crude 4-Hydroxy-8-methoxyquinoline can be purified by recrystallization from
a suitable solvent such as ethanol or an ethanol/water mixture.
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Caption: Workflow for the Conrad-Limpach synthesis of 4-Hydroxy-8-methoxyquinoline.
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Core Physicochemical Properties

The interplay of the aromatic rings, the electron-donating methoxy group, and the hydrogen-
bonding capable hydroxyl group dictates the compound's physicochemical profile. These
properties are essential for predicting its absorption, distribution, metabolism, and excretion
(ADME) characteristics in a drug development context.
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Property Value | Description Source | Rationale
CAS Number 21269-34-1 [1]
Molecular Formula C10HaNO:2 [1]
Molecular Weight 175.18 g/mol [1]
Physical Form Solid [1]

Based on related structures
like 4-Hydroxy-8-methoxy-2-
methylquinoline (222 °C)[5]

Melting Point Predicted: >220 °C
and 4-Hydroxy-8-
methoxyquinolin-2(1H)-one
(245-248 °C).[6]
) ) Inferred from the structure and
Low in water; Soluble in polar o
) data on parent quinolines.[6][7]
organic solvents (e.g., DMSO, ]
- The phenolic hydroxyl and
Solubility DMF, ethanol, methanol), and o
o ) basic nitrogen allow for salt
agueous acidic/alkaline ) ) N
) formation, enhancing solubility
solutions. ) o ] ]
in acidic and basic media.
Estimated based on parent 4-
hydroxyquinoline (pKa ~2.2,
11.3)[8] and 8-
hydroxyquinoline (pKa ~9.9).
Predicted: ~4.5-5.5 Y Y (P )
o o The methoxy group's electron-
Acidity (pKa) (quinolinium N-H) and ~9.0-

10.0 (phenolic O-H)

donating effect will slightly alter
these values. Experimental
determination via
potentiometric titration is

recommended.[9]

Lipophilicity (LogP)

Predicted (XLogP3-AA): ~1.9

Based on the value for the
closely related 8-Methoxy-2-
methylquinolin-4-ol.[10] This
moderate lipophilicity is often
favorable for oral

bioavailability.
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Analytical Characterization & Protocols

Rigorous analytical characterization is required to confirm the identity, purity, and structure of
the synthesized compound. A combination of spectroscopic and spectrometric techniques
provides a complete profile.

Analytical Techniques Data Output

X-Ray Diffraction
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FTIR Spectroscopy
> |

Synthesized Structural
Compound Confirmation
Mass Spectrometry
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NMR Spectroscopy
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Click to download full resolution via product page

Caption: General workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure and connectivity of

the molecule.
e 1H NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl
sulfoxide (DMSO-ds). DMSO-ds is chosen for its ability to dissolve the compound and to
observe the exchangeable hydroxyl proton.

o Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
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o Expected Spectrum:

= Aromatic Protons (6.5-8.5 ppm): Expect complex multiplets for the protons on the
quinoline ring system.

» Methoxy Protons (~3.8-4.0 ppm): A sharp singlet integrating to 3 protons.
= Vinyl Proton (~6.0-6.5 ppm): A singlet for the proton at the C3 position.

» Hydroxyl Proton (>10 ppm): A broad singlet for the acidic OH proton, which will
disappear upon addition of a drop of D20.

e 13C NMR Spectroscopy Protocol:
o Sample Preparation: Use the same sample prepared for tH NMR.
o Acquisition: Acquire a proton-decoupled 3C spectrum.
o Expected Spectrum:

» Carbonyl Carbon (~170-180 ppm): Signal corresponding to the C4-O carbon in its
qguinolone tautomer.

» Aromatic Carbons (110-150 ppm): Multiple signals for the carbons of the bicyclic ring.

» Methoxy Carbon (~55-60 ppm): A signal for the -OCHs carbon.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula.
» Electrospray lonization (ESI-MS) Protocol:

o Sample Preparation: Prepare a dilute solution (1-10 pg/mL) of the compound in methanol
or acetonitrile with 0.1% formic acid to promote ionization.

o Acquisition: Infuse the solution into an ESI source coupled to a time-of-flight (TOF) or
Orbitrap mass analyzer. Acquire in positive ion mode.
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o Expected Spectrum: The primary ion observed will be the protonated molecule [M+H]* at
m/z 176.06. High-resolution analysis should confirm the elemental formula C10H10NO2".

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.
e FTIR (KBr Pellet) Protocol:

o Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide
(KBr) and press into a transparent pellet.

o Acquisition: Acquire the spectrum from 4000 to 400 cm™1.

o Expected Spectrum:

O-H Stretch (3200-3500 cm~1): A broad band indicating the hydroxyl group.

C-H Stretch (aromatic) (~3000-3100 cm~1): Sharp peaks.

C=0 Stretch (~1650-1670 cm~1): A strong absorption from the quinolone tautomer.

C=C and C=N Stretches (1500-1620 cm~1): Multiple sharp bands characteristic of the
aromatic quinoline ring.

C-0 Stretch (~1200-1250 cm™1): A strong band for the aryl-ether methoxy group.

Biological Significance and Therapeutic Potential

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad
spectrum of biological activities, including antimicrobial, anticancer, antifungal, and
neuroprotective effects.[11][12] The primary mechanism underlying these activities is its
function as a potent bidentate chelating agent for various divalent and trivalent metal ions (e.g.,
Fe2t[3+ Cu?t, Zn2*).[11]

The biological activity of 4-Hydroxy-8-methoxyquinoline is predicated on this same principle.
By chelating essential metal ions, it can disrupt critical enzymatic processes within pathogenic
cells or cancer cells, leading to their demise. For example, in an anticancer context, 8-HQ
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derivatives can complex with intracellular copper, transport it into cancer cells, and catalyze the
formation of cytotoxic reactive oxygen species (ROS), inducing apoptosis.[13] The methoxy
and hydroxyl substituents on the quinoline ring finely tune the molecule's lipophilicity and
electronic properties, thereby modulating its cell permeability, chelation strength, and overall
biological efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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